

A Comprehensive Technical Guide to the Physical Properties of Tetraphenylcyclopentadiene

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Compound of Interest

Compound Name: 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

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Introduction

Tetraphenylcyclopentadiene, with the chemical formula $C_{29}H_{22}$, is a sterically hindered hydrocarbon that serves as a crucial intermediate and building block in organic synthesis. Its unique structural and electronic properties make it a subject of interest in materials science and as a ligand in organometallic chemistry. This technical guide provides an in-depth overview of the core physical properties of tetraphenylcyclopentadiene, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The physical characteristics of tetraphenylcyclopentadiene are fundamental to its application in various chemical transformations. The following tables summarize the key quantitative data available for this compound.

General and Thermal Properties

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₀ O (for the precursor tetraphenylcyclopentadienone)	[1][2][3]
Molecular Weight	384.47 g/mol (for the precursor tetraphenylcyclopentadienone)	[3][4][5]
Appearance	Dark purple to black crystalline solid (for the precursor tetraphenylcyclopentadienone)	[1][2][3][6]
Melting Point	217-222 °C	[1][2][7][8]
Boiling Point	~471 °C (estimate)	[1][6][9]
Density	~1.05 - 1.2 g/cm ³ (estimate)	[1][5]

Solubility

Solvent	Solubility	Reference
Water	Insoluble	[1][9]
Benzene	Soluble	[1][9]
Ethanol	Sparingly soluble (used for washing in synthesis)	[10][11]
Toluene	Soluble (used in recrystallization mixture)	[6]
Dichloromethane	Soluble (used as a solvent for UV-Vis spectroscopy)	[12]
Chloroform (CDCl ₃)	Soluble (used as a solvent for NMR spectroscopy)	[11][13]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of tetraphenylcyclopentadiene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Assignment	Reference
^1H NMR	CDCl_3	6.90-6.96 (m, 4H)	Aromatic protons	[14]
7.14-7.23 (m, 16H)	Aromatic protons	[14]		
^{13}C NMR	CDCl_3	125.32	C2 (5-ring)	[13]
127.48	C4' (phenyl at C2)	[13]		
128.00	C3' (phenyl at C2)	[13]		
128.06	C3'' (phenyl at C3)	[13]		
128.54	C4'' (phenyl at C3)	[13]		
129.35	C2'' (phenyl at C3)	[13]		
131.4, 131.5, 132.1	Phenyl carbons	[11]		
154.2	Carbonyl carbon (of the precursor dienone)	[11]		

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopy	Medium	Key Absorptions	Reference
IR	KBr pellet / Nujol mull	Characteristic peaks for C=O (in precursor), C=C, and aromatic C-H bonds.	[4][7][15][16]
UV-Vis	Dichloromethane	$\lambda_{\text{max}} \approx 510 \text{ nm}$	[12]
Acetonitrile	Absorption bands in the range of 240-700 nm.	[17]	

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of tetraphenylcyclopentadiene. The synthesis of its common precursor, tetraphenylcyclopentadienone, is presented here as a foundational protocol.

Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

This procedure is a well-established method for producing tetraphenylcyclopentadienone, which can then be further reacted to obtain tetraphenylcyclopentadiene.

Materials:

- Benzil
- 1,3-Diphenylacetone (Dibenzyl ketone)
- Ethanol (95%)
- Potassium Hydroxide (KOH)

Procedure:

- Dissolve equimolar amounts of benzil and 1,3-diphenylacetone in hot 95% ethanol in a round-bottomed flask equipped with a reflux condenser.[\[10\]](#)[\[18\]](#)
- While the solution is near boiling, cautiously add a solution of potassium hydroxide in ethanol in portions through the condenser.[\[10\]](#)[\[18\]](#)
- An initial effervescence may be observed. After it subsides, reflux the mixture for 15-30 minutes.[\[18\]](#)
- Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[\[6\]](#)[\[10\]](#)
- Collect the dark crystalline product by suction filtration and wash it with cold 95% ethanol.[\[10\]](#)[\[11\]](#)
- The product can be purified by recrystallization from a mixture of ethanol and benzene or ethanol and toluene.[\[6\]](#)[\[10\]](#) The melting point of the purified product is typically in the range of 219-220 °C.[\[10\]](#)[\[18\]](#)

Determination of Physical Properties

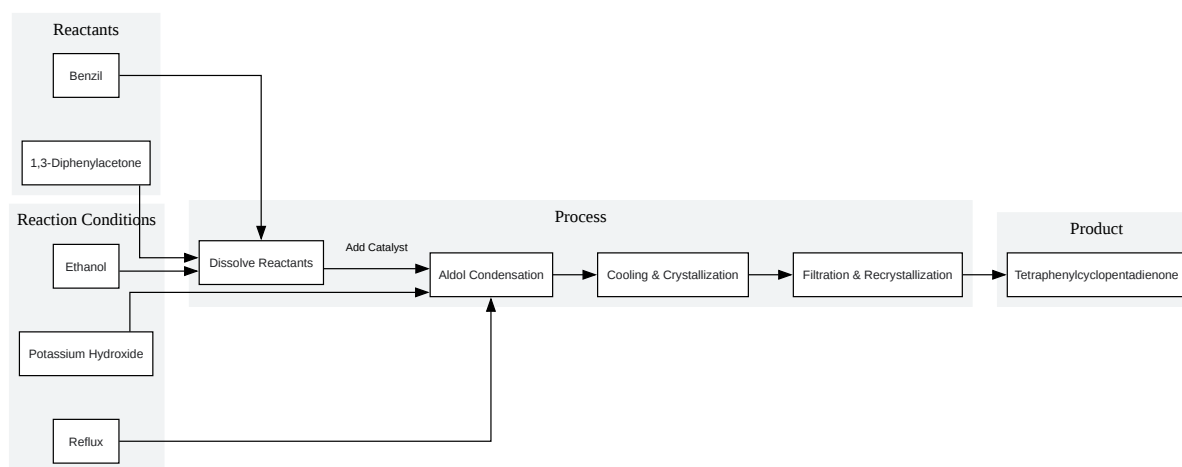
Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

- Melting Point: Determined using a calibrated melting point apparatus.[\[19\]](#) A small amount of the crystalline solid is packed into a capillary tube and heated slowly, with the temperature range of melting being recorded.[\[19\]](#)
- Solubility: Qualitative determination involves adding a small amount of the solute to a given solvent at room temperature and observing for dissolution.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl_3 .[\[14\]](#)
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or a Nujol mull.[\[4\]](#)

- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile, and placed in a quartz cuvette.[12][17]

Logical Relationships and Workflows

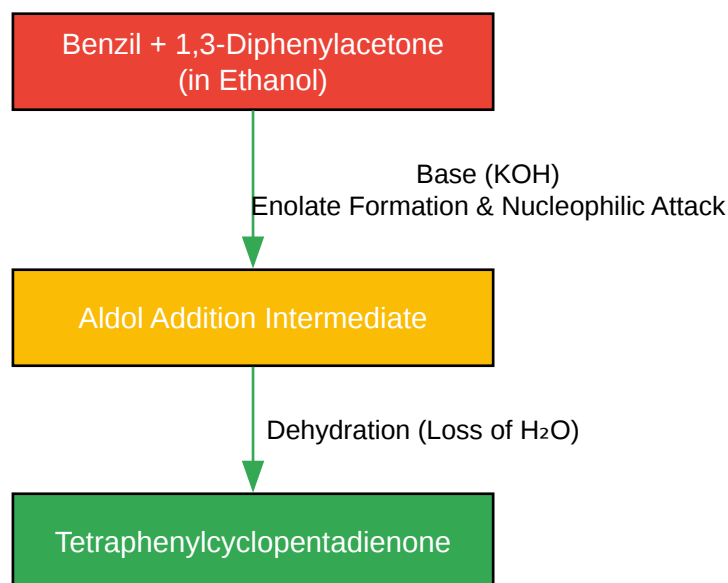
The synthesis of tetraphenylcyclopentadienone is a classic example of a base-catalyzed aldol condensation reaction. The logical flow of this synthesis is depicted below.



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Caption: Workflow for the synthesis of tetraphenylcyclopentadienone.

The overall reaction can be visualized as a two-step condensation process.



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Caption: Simplified reaction pathway of aldol condensation.

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